1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
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Overview
Description
Preparation Methods
The synthesis of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 2-aminobenzimidazole with ethyl chloroacetate, followed by reduction of the resulting ester to the corresponding alcohol . The reaction is usually carried out under reflux conditions in ethanol, with a product yield of around 74% . Industrial production methods may involve similar synthetic routes, optimized for higher yields and purity .
Chemical Reactions Analysis
1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-fluoro-phenyl)ethanol: This compound has similar structural features but different substituents, leading to distinct biological activities.
2-(1-Methyl-1H-imidazol-2-yl)ethanol: This compound has a similar benzimidazole core but different functional groups, resulting in different chemical and biological properties.
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: This compound has a similar benzimidazole ring but different substituents, leading to unique applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups and their effects on its chemical and biological properties .
Properties
IUPAC Name |
1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCLPHLZPWCYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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